molecular formula C11H14N5Na4O13P3S B1664558 2-Methylthio-ATP CAS No. 100020-57-3

2-Methylthio-ATP

Cat. No. B1664558
CAS RN: 100020-57-3
M. Wt: 641.2 g/mol
InChI Key: UEEFBRHXFDJPTA-KWIZKVQNSA-J
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Description

2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .


Molecular Structure Analysis

The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .


Physical And Chemical Properties Analysis

2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Purinergic Receptor Agonist

2MeSATP: is a potent agonist for the P2γ purinergic receptor , which plays a crucial role in intracellular signaling and energy transfer. This compound is used extensively in drug discovery and development to study the effects of P2γ receptor activation and to screen for potential therapeutic agents .

Neuropharmacological Research

In neuropharmacology, 2MeSATP has been utilized to investigate the functional correlates of dopaminergic stimulation. For instance, studies involving the injection of 2MeSATP into the nucleus accumbens of rats have shown that it significantly extends the period of locomotor activity and alters the power spectrum in EEG recordings, indicating its potential for exploring dopaminergic mechanisms .

Structural Biology

2MeSATP: has been instrumental in structural biology, particularly in the study of G-protein-coupled receptors (GPCRs). The crystal structure of the P2Y12 receptor in complex with 2MeSATP has provided insights into agonist recognition and signal transduction at the molecular level, which is vital for understanding receptor function and for the development of new drugs .

Neurophysiology

In the field of neurophysiology, 2MeSATP has been applied to study the excitation of inhibitory interneurons in the hippocampal slice. It has been shown to mediate time- and voltage-dependent inward currents in interneurons, leading to cell depolarization and firing, which is essential for understanding synaptic transmission and neuronal network dynamics .

Signal Transduction Research

2MeSATP: is used in signal transduction research to understand the interactions between different types of receptors and their ligands. Its role in the activation of P2Y1 receptors and subsequent effects on excitatory conductance is a key area of study, providing valuable information on cellular communication mechanisms .

Pharmacological Tool

As a pharmacological tool, 2MeSATP is used to inhibit soluble guanylate cyclase, which is important for studying the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels. This application is significant in researching cardiovascular diseases and developing treatments that target cGMP signaling pathways .

Future Directions

P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .

properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFBRHXFDJPTA-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5Na4O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019067
Record name 2-Methylthioadenosine triphosphate tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-ATP

CAS RN

100020-57-3
Record name 2-Methylthioadenosine triphosphate tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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